

Toxicology Profile of N-Desmethyl Asenapine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Desmethyl Asenapine	
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Abstract

N-desmethyl asenapine is a primary metabolite of the atypical antipsychotic drug asenapine. While asenapine has undergone extensive toxicological evaluation, publicly available data focusing specifically on the toxicology of **N-desmethyl asenapine** is limited. Regulatory assessments have generally concluded that **N-desmethyl asenapine** possesses lower affinity for key pharmacological targets compared to the parent compound and is therefore expected to contribute minimally to the overall toxicological profile of asenapine. This guide synthesizes the available information on **N-desmethyl asenapine**, placed in the context of the comprehensive toxicology of asenapine, to provide a resource for researchers and drug development professionals. Standardized experimental protocols for key toxicological studies are also detailed to provide a framework for any future investigations.

Introduction to Asenapine and its Metabolism

Asenapine is a second-generation antipsychotic used for the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Asenapine is extensively metabolized in the body, primarily through direct glucuronidation by UGT1A4 and oxidative metabolism, mainly by CYP1A2.[3][4] One of the metabolites formed through N-demethylation is **N-desmethyl asenapine** (also known as ORG 30526).[5][6]



Following administration of asenapine, **N-desmethyl asenapine** is one of the circulating metabolites in plasma, along with asenapine N+-glucuronide and N-desmethylasenapine-N-carbamoyl-glucuronide.[1] However, the pharmacological activity of asenapine is primarily attributed to the parent drug itself.[7][8]

Pharmacological and Toxicological Profile of N-Desmethyl Asenapine

Direct and comprehensive non-clinical toxicology studies on **N-desmethyl asenapine** are not extensively available in the public domain. The consensus from regulatory agencies, such as Health Canada and Australia's Therapeutic Goods Administration, is that the metabolites of asenapine, including **N-desmethyl asenapine**, are not expected to pose a significant toxicological risk.[1][9] This conclusion is based on the finding that **N-desmethyl asenapine** exhibits lower affinities for the key pharmacological receptors (dopamine and serotonin subtypes) compared to asenapine.[9]

Receptor Binding Affinity

While a direct quantitative comparison table for **N-desmethyl asenapine** is not available, reports consistently describe its receptor affinity as being lower than that of the parent compound, asenapine.[9] For context, the receptor binding profile of asenapine is presented in Table 1. The lower affinity of **N-desmethyl asenapine** suggests a reduced potential for both on-target and off-target pharmacological effects, which are often the drivers of toxicity.

Toxicology of Asenapine (Parent Compound)

In the absence of a specific toxicological dataset for **N-desmethyl asenapine**, the profile of the parent compound, asenapine, provides the most relevant context for safety assessment. Asenapine has been subjected to a comprehensive battery of toxicology studies.

Acute, Subchronic, and Chronic Toxicity

Repeated-dose toxicity studies of asenapine in rats and dogs have identified the central nervous system (CNS) as a primary target organ, which is consistent with the drug's pharmacological activity.[1][8] Effects observed at high doses included sedation and other CNS-related clinical signs.[1]



Table 1: Summary of Asenapine Receptor Binding Affinities (Ki, nM)

Receptor Subtype	Asenapine Ki (nM)
Serotonin	
5-HT1A	2.5
5-HT1B	4.0
5-HT2A	0.06
5-HT2B	0.16
5-HT2C	0.03
5-HT5A	1.6
5-HT6	0.25
5-HT7	0.13
Dopamine	
D1	1.4
D2	1.3
D3	0.42
D4	1.1
Adrenergic	
α1	1.2
α2	1.2
Histamine	
H1	1.0
H2	6.2

Data sourced from Psychopharmacology Institute.[10]



Genotoxicity

Asenapine has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and was found to be non-genotoxic.[11]

Table 2: Summary of Asenapine Genotoxicity Studies

Assay Type	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay	S. typhimurium, E. coli	With and without	Negative
In vitro Chromosomal Aberration	Human Lymphocytes	With and without	Negative
In vivo Micronucleus Test	Rodent Bone Marrow	N/A	Negative

Information compiled from regulatory submission documents.

Carcinogenicity

Lifetime carcinogenicity studies of asenapine have been conducted in mice and rats. In a study in CD-1 mice, an increased incidence of malignant lymphomas was observed in females at doses resulting in plasma levels approximately 5 times the human exposure at the maximum recommended human dose (MRHD).[11] There was no increase in tumors in male mice.[11] In a lifetime study in Sprague-Dawley rats, asenapine did not cause any increase in tumors at doses up to 5 times the human exposure at the MRHD.[11] The significance of the findings in female mice to humans is considered unknown.[11]

Reproductive and Developmental Toxicity

Reproductive toxicology studies with asenapine have been conducted in rats and rabbits.[7][8] Embryotoxicity, including increased post-implantation loss and effects on pup survival and weight, was observed in rats.[7][8] In rabbits, asenapine administration led to maternal toxicity and slight retardation of fetal skeletal development at high doses.[7][8] Asenapine was not found to be teratogenic in these studies.[7]



Experimental Protocols

Detailed methodologies for key toxicology studies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[12][13][14][15]

- Principle: The test substance is administered orally on a daily basis to several groups of experimental animals (typically rats) at graded dose levels for 90 days.[13]
- Animals: Healthy young adult rodents of a standard laboratory strain are used. At least 10 males and 10 females are used for each dose group.[15]
- Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxicity but not death or severe suffering. The lowest dose should not produce any evidence of toxicity (to establish a No-Observed-Adverse-Effect Level, NOAEL).
 [13]
- Administration: The substance is typically administered by gavage or in the diet or drinking water.[15]
- Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.
- Clinical Pathology: Hematology and clinical biochemistry analyses are performed on blood samples collected at termination. Urinalysis is also conducted.
- Pathology: All animals undergo a full gross necropsy at the end of the study.
 Histopathological examination is performed on the control and high-dose groups, and on all gross lesions. Organs from lower-dose groups are also examined if treatment-related changes are seen at the high dose.





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Workflow for a 90-Day Repeated Dose Toxicity Study (OECD 408).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[16][17][18][19][20]

- Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an independent state, allowing growth on an amino acid-deficient medium.[16]
- Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535,
 TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent.[19]
- Procedure: Two methods are commonly used: the plate incorporation method and the preincubation method. In both, bacteria, the test substance, and (if used) S9 mix are combined and plated on minimal agar.[19]
- Data Analysis: After incubation for 48-72 hours, the number of revertant colonies is counted.
 A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.



Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts. [21][22][23][24]

- Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes in the bone marrow.[23]
- Animals: Typically, mice or rats are used. At least 5 analyzable animals per sex per group are required.[24]
- Dose Levels: A vehicle control and at least three dose levels of the test substance are used.
 The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[24]
- Administration: The substance is usually administered once or twice, 24 hours apart, by an appropriate route (e.g., oral gavage, intraperitoneal injection).
- Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.
- Analysis: Bone marrow smears are prepared and stained. At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei.
- Data Analysis: The incidence of micronucleated polychromatic erythrocytes (MN-PCE) is compared between treated and control groups. A statistically significant, dose-dependent increase in MN-PCE indicates a positive result.

Relevant Signaling Pathways

The pharmacological and toxicological effects of asenapine and, by extension, its metabolites are related to their interaction with dopamine and serotonin receptor signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gai/o).[25][26]

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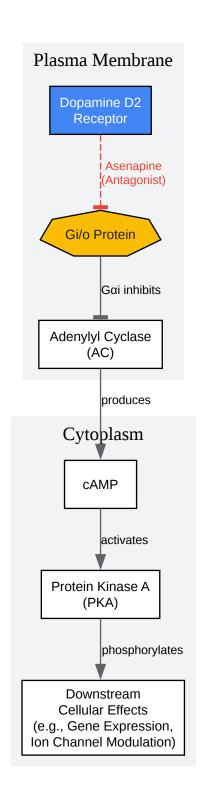




- Canonical Pathway: Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[26] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and gene expression.[27]
- Gβγ-mediated Signaling: The dissociation of the G protein also releases Gβγ subunits, which
 can directly modulate the activity of various effector proteins, including ion channels (e.g., G
 protein-coupled inwardly-rectifying potassium channels GIRKs) and enzymes like
 phospholipase C (PLC).[26]
- β-Arrestin Pathway: Like many GPCRs, D2 receptors can also signal through β-arrestindependent pathways, which are involved in receptor desensitization, internalization, and scaffolding of other signaling molecules.[25]

Asenapine acts as an antagonist at D2 receptors, blocking these signaling cascades.





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Simplified Dopamine D2 Receptor Antagonist Signaling.

Serotonin 5-HT2A Receptor Signaling





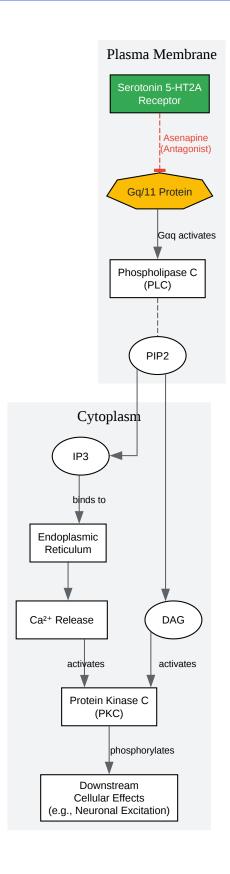


5-HT2A receptors are GPCRs that primarily couple to Gq/11 proteins.[28][29]

- Primary Pathway: Agonist binding to the 5-HT2A receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[30] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[29]
- Second Messengers: IP3 diffuses into the cytoplasm and binds to receptors on the
 endoplasmic reticulum, causing the release of stored calcium (Ca2+).[30] DAG remains in
 the membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C
 (PKC).
- Downstream Effects: Activated PKC and elevated Ca2+ levels lead to the phosphorylation of various cellular proteins, resulting in a wide range of physiological responses, including neuronal excitation and smooth muscle contraction.

Asenapine's antagonism at 5-HT2A receptors blocks this signaling cascade, contributing to its antipsychotic effects.





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Simplified Serotonin 5-HT2A Receptor Antagonist Signaling.



Conclusion

The available evidence indicates that **N-desmethyl asenapine** is a metabolite of asenapine with a lower affinity for key neuroreceptors. Consequently, it is considered to have a low potential to contribute to the overall toxicological profile of the parent drug. A comprehensive toxicological assessment of asenapine has been conducted, revealing a profile consistent with its potent pharmacological activity, with the CNS being the primary target organ. Asenapine is not genotoxic, and its carcinogenic potential appears limited, though a finding in female mice warrants consideration. This technical guide provides a consolidated overview of the known information, contextualizing the limited data on **N-desmethyl asenapine** within the broader, well-characterized toxicology of asenapine, and offers standardized protocols as a reference for potential future research.

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